4-Methoxyestrone

Übersicht

Beschreibung

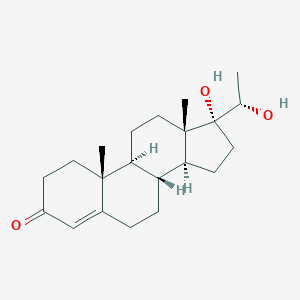

4-Methoxyestrone is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone. It is formed by catechol O-methyltransferase via the intermediate 4-hydroxyestrone . It has estrogenic activity similar to estrone and 4-hydroxyestrone .

Synthesis Analysis

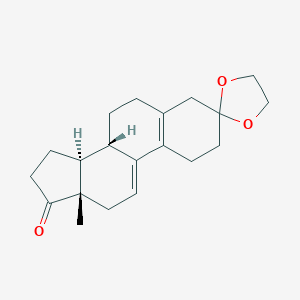

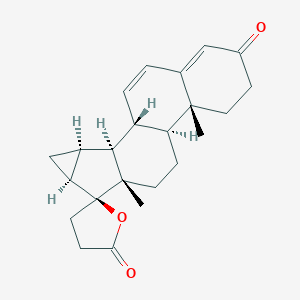

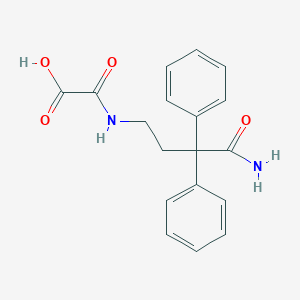

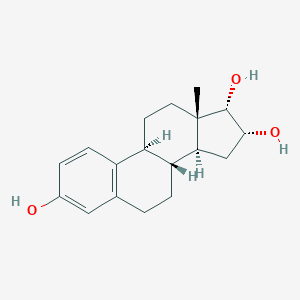

The synthesis of this compound involves the methylation of estrone, which is facilitated by the enzyme catechol O-methyltransferase .Molecular Structure Analysis

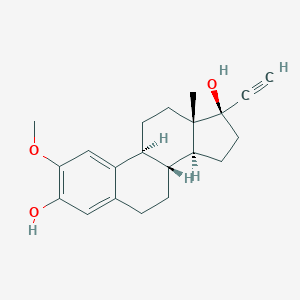

The molecular formula of this compound is C19H24O3 . Its average mass is 300.392 Da and its monoisotopic mass is 300.172546 Da . The molecule has 4 defined stereocentres .Chemical Reactions Analysis

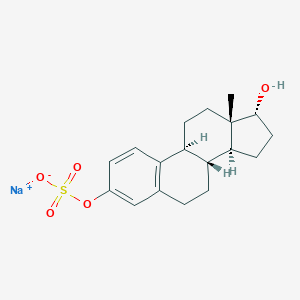

This compound is a metabolite of estrone, formed via the intermediate 4-hydroxyestrone . It is produced from estrone and 17β-estradiol by sequential hydroxylation and O-methylation at the 2- and 4-positions via cytochrome P450 (CYP) enzymes (CYP1A1, CYP1B1) and catechol-O-methyltransferase (COMT) .Wissenschaftliche Forschungsanwendungen

Liquid Chromatography/Mass Spectrometry in Analyzing Estrogens

A study by Rangiah et al. (2011) developed an ultrasensitive assay for detecting serum estrone and its metabolites, including 4-methoxyestrone, using liquid chromatography/mass spectrometry. This method enhances the detection of estrogens in postmenopausal women, providing valuable data for breast cancer studies (Rangiah et al., 2011).

Breast Cancer Research

Seeger and Mueck (2010) investigated the role of estradiol metabolites, including this compound, in gynecological cancers. Their research focuses on the anti-cancerogenic effects of certain estrogen metabolites and their potential role in malignancies like breast cancer (Seeger & Mueck, 2010).

Estrogens and Corpus Luteum Physiology

Henríquez et al. (2016) explored how estrogen metabolites like this compound influence corpus luteum physiology. Their findings suggest that these metabolites are important paracrine modulators of corpus luteum function, indicating a potential area for further research in reproductive biology (Henríquez et al., 2016).

Supercritical Fluid Chromatography-Mass Spectrometry in Estrogen Analysis

Xu et al. (2006) used packed column supercritical fluid chromatography with tandem mass spectrometry for analyzing estrogens, including this compound. This method provides a faster and sensitive approach for estrogen analysis, crucial in endocrine research (Xu et al., 2006).

Synthesis of Estrone Analogs

Research by Kopel et al. (2013) on the synthesis of novel estrone analogs, including this compound derivatives, highlights the growing interest in functionalized estrogen analogs due to their unique biological activity, potentially relevant in pharmacological and biochemical studies (Kopel et al., 2013).

Estrogen Metabolites as Biomarkers

Zhao et al. (2014) developed a method for assessing estrogen metabolites, including this compound, as biomarkers for endometrial cancer. This represents an important advancement in cancer diagnostics and epidemiology (Zhao et al., 2014).

Wirkmechanismus

Target of Action

4-Methoxyestrone (4-ME1) is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone . It is formed by catechol O-methyltransferase via the intermediate 4-hydroxyestrone . The primary target of 4-ME1 is the estrogen receptor, similar to estrone and 4-hydroxyestrone .

Mode of Action

4-ME1 interacts with its target, the estrogen receptor, in a similar manner to estrone and 4-hydroxyestrone . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of 4-ME1 upon the target cell .

Biochemical Pathways

4-ME1 is part of the metabolic pathway of estradiol (E2). Catechol estrogens undergo additional methylation through the action of the catechol-O-methyltransferase (COMT) enzyme, resulting in the formation of methoxyestrogens such as 4-ME1 .

Result of Action

The result of 4-ME1’s action is similar to that of estrone and 4-hydroxyestrone, given its estrogenic activity . It affects the expression of genes involved in cell proliferation and apoptosis, which can lead to uncontrolled cell growth and carcinogenesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXVLNGOBYUEW-BFDPJXHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904316 | |

| Record name | 4-Methoxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58562-33-7 | |

| Record name | 4-Methoxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58562-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyestrone-4-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Methoxyestrone metabolized in the body?

A: this compound is a metabolite of estrone, a type of estrogen. It is formed through the 4-hydroxylation pathway of estrone metabolism. [, , , , ] Specifically, estrone is first hydroxylated at the C4 position to form 4-hydroxyestrone, which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to produce this compound. []

Q2: Is there a link between this compound levels and cancer risk?

A2: Research suggests a complex relationship between 4-MeOE1 and cancer risk:

- Breast Cancer: Some studies indicate that higher levels of 4-MeOE1 might be associated with a reduced risk of postmenopausal breast cancer. This is thought to be due to its formation through the 2-hydroxylation pathway, which competes with the 16-hydroxylation pathway, the latter being linked to increased breast cancer risk. []

Q3: How do this compound levels differ between women using different hormone therapies?

A: In a study of postmenopausal women using hormone therapy, those taking estrogen alone had higher levels of 4-MeOE1 compared to those using combined estrogen plus progestin therapy. This suggests that the type of menopausal hormone therapy can influence estrogen metabolism and the relative concentrations of its metabolites, including 4-MeOE1. []

Q4: Can you explain the role of the enzyme Catechol-O-methyltransferase (COMT) in relation to this compound?

A: COMT plays a crucial role in the formation of 4-MeOE1 by catalyzing the methylation of 4-hydroxyestrone. [] Studies using COMT inhibitors have shown alterations in the levels of 4-MeOE1 and its related effects on cell transformation, chromosome aberrations, and apoptosis in cell cultures. [] This highlights the importance of COMT activity in influencing the biological activity of 4-MeOE1.

Q5: Are there analytical methods for measuring this compound levels in biological samples?

A: Yes, researchers use sensitive analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to accurately measure 4-MeOE1 levels in various biological samples like serum and urine. [, , , ] These methods enable the quantification of even minute amounts of 4-MeOE1, allowing for detailed investigations into its role in various physiological and pathological processes.

Q6: Have any associations been observed between this compound and the human microbiome?

A: Emerging research suggests potential connections between 4-MeOE1 and the composition of the gut microbiome. A study found that higher levels of 4-MeOE1 were associated with increased microbial diversity in the gut, as indicated by the Shannon index. [] This finding highlights the complex interplay between estrogen metabolism, the gut microbiome, and potential implications for overall health.

Q7: What is the significance of the ratio between different estrogen metabolites, like 2-hydroxyestrone and this compound, in research?

A: Researchers often investigate the ratios between different estrogen metabolites because these ratios can offer insights into the balance of estrogen metabolism pathways. For example, a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone has been linked to a potentially reduced risk of aggressive prostate cancer. [] Similarly, the ratio of 2-hydroxyestrogens (like 2-hydroxyestrone) to 16α-hydroxyestrone has been explored in the context of various health outcomes, with some studies suggesting a potential link between a higher ratio and reduced cancer risk. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.